5-Fluoro-2-iodo-4-methylaniline

Physicochemical Properties Lipophilicity Drug Design

Researchers requiring orthogonal halogen handles for sequential Pd-catalyzed derivatization face limited options with precisely tuned electronic profiles. 5-Fluoro-2-iodo-4-methylaniline addresses this via its ortho-iodo/para-methyl/meta-fluoro substitution pattern. • Ortho-iodine enables selective Suzuki-Miyaura or Buchwald-Hartwig coupling while meta-fluorine remains inert, enabling programmed sequential derivatization. • XLogP3-AA of 2.4 (~0.37 units lower than non-fluorinated 2-iodo-4-methylaniline) improves aqueous solubility without sacrificing cross-coupling reactivity. • Reduced amine basicity (predicted pKa 1.95 vs. 2.97-4.07 for non-fluorinated analogs) modulates nucleophilicity for tuned amide bond formation and reductive amination. Supplied as a crystalline solid (≥95% purity), stored at 2-8°C. Suitable for kinase inhibitor library synthesis and DMPK investigations requiring distinct mass spectrometric signatures.

Molecular Formula C7H7FIN
Molecular Weight 251.04 g/mol
CAS No. 1126423-32-2
Cat. No. B1442206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-iodo-4-methylaniline
CAS1126423-32-2
Molecular FormulaC7H7FIN
Molecular Weight251.04 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)N)I
InChIInChI=1S/C7H7FIN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3
InChIKeyRXURPBBFOXPWTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-iodo-4-methylaniline: Halogenated Aniline Building Block


5-Fluoro-2-iodo-4-methylaniline (CAS 1126423-32-2) is a polyhalogenated aromatic amine with the molecular formula C7H7FIN and molecular weight 251.04 g/mol [1]. The compound features a precisely defined substitution pattern: a fluorine atom at the 5-position, an iodine atom at the 2-position, a methyl group at the 4-position, and a primary amine group on the phenyl ring [1]. This specific arrangement of electron-withdrawing halogens (F, I) and an electron-donating methyl group creates a unique electronic environment that governs its reactivity in cross-coupling reactions and influences its physicochemical properties, including a computed XLogP3-AA of 2.4 and a predicted pKa of 1.95 ± 0.10 [1]. The compound is typically supplied as a crystalline solid with purity specifications ranging from 95% to 98%, stored at 2–8 °C, and is utilized exclusively as a research intermediate in pharmaceutical and agrochemical synthesis .

Why 5-Fluoro-2-iodo-4-methylaniline Cannot Be Replaced


The precise substitution pattern of 5-fluoro-2-iodo-4-methylaniline—specifically the ortho-iodo/para-methyl/meta-fluoro arrangement relative to the amine—dictates a reactivity profile that is not interchangeable with regioisomers or mono-halogenated analogs. The ortho-iodine provides a high-yielding handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the meta-fluorine modulates both the electronic character of the ring and the amine's nucleophilicity and basicity, as evidenced by a predicted pKa of 1.95, which is substantially lower than the non-fluorinated analog 2-iodo-4-methylaniline (pKa ~2.97–4.07) . Fluorine substitution in halogenated anilines has been demonstrated to increase the probability of halogen-halogen interactions and modulate nonbonding contacts in crystal engineering and target binding, a property that would be lost with non-fluorinated analogs . Furthermore, the methyl group at the 4-position (para to iodine) provides steric and electronic differentiation that distinguishes this scaffold from simpler 2-fluoro-4-iodoaniline derivatives commonly employed in MEK inhibitor programs [1]. Substituting a generic aniline or a regioisomer such as 5-fluoro-4-iodo-2-methylaniline would alter the vector of the iodine cross-coupling site and disrupt the established orthogonality of the halogen handles, compromising the intended synthetic route and potentially eliminating structure-activity relationships.

5-Fluoro-2-iodo-4-methylaniline: Quantitative Evidence vs. Analogs


Lipophilicity vs. Non-Fluorinated Analog

The target compound 5-fluoro-2-iodo-4-methylaniline exhibits a computed XLogP3-AA value of 2.4 [1]. In comparison, the non-fluorinated analog 2-iodo-4-methylaniline (CAS 29289-13-2) has reported LogP values ranging from 2.76 (ACD/LogP) to 2.79 (KOWWIN estimate) . The introduction of the fluorine atom at the 5-position reduces the overall lipophilicity by approximately ΔLogP = -0.36 to -0.39 units relative to the non-fluorinated baseline. This reduction in LogP, while maintaining the heavy iodine atom for cross-coupling, is a key differentiator for medicinal chemists optimizing ADME properties. Separately, when compared to the regioisomer 2-fluoro-4-iodo-N-methylaniline, which is utilized as the 2-fluoro-4-iodoaniline moiety in the MEK inhibitor TAK-733 and its analogs exhibiting IC50 values of 2 nM against BRAF and 6 nM against MEK1 [2], the target compound provides a distinct methyl substitution pattern (4-methyl vs. N-methyl or unsubstituted) that offers an alternative vector for lead optimization campaigns targeting similar kinase allosteric pockets.

Physicochemical Properties Lipophilicity Drug Design ADME

Basicity vs. Non-Fluorinated Analog

The predicted acid dissociation constant (pKa) of the conjugated acid of 5-fluoro-2-iodo-4-methylaniline is 1.95 ± 0.10 . This value represents a dramatic reduction in basicity compared to the non-fluorinated structural analog 2-iodo-4-methylaniline (CAS 29289-13-2), which has reported predicted pKa values of 2.97 ± 0.10 or 4.07 ± 0.10 depending on the computational method. The meta-fluorine substituent exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the free amine relative to its protonated form, decreasing the pKa by approximately 1.0 to 2.1 units. This alteration in amine basicity directly influences the compound's nucleophilicity in reactions such as amide bond formation, reductive amination, and Buchwald-Hartwig amination. Additionally, the reduced basicity affects the compound's ionization state under physiological conditions (pH ~7.4), which is a critical consideration for medicinal chemists evaluating target engagement, membrane permeability, and off-target promiscuity.

Basicity pKa Amine Reactivity Salt Formation

Physical Properties vs. Non-Fluorinated Analog

5-Fluoro-2-iodo-4-methylaniline is a crystalline solid with a predicted density of 1.869 ± 0.06 g/cm³ and a predicted boiling point of 264.8 ± 40.0 °C . In contrast, the non-fluorinated analog 2-iodo-4-methylaniline exhibits a lower predicted density of 1.8 ± 0.1 g/cm³ (or 1.791 g/cm³) and a melting point of 34–41 °C, indicating it is a low-melting solid near ambient temperature [1]. The incorporation of the fluorine atom at the 5-position increases the molecular density by approximately 0.07–0.08 g/cm³ and raises the compound's thermal stability profile. The target compound requires refrigerated storage at 2–8 °C to maintain integrity, whereas the non-fluorinated analog is typically stored at room temperature in a sealed, dry environment . These physical differences have practical implications for laboratory handling, large-scale synthesis planning, and purification strategy selection.

Physical Properties Density Crystallinity Process Chemistry

Orthogonal Halogen Reactivity

The substitution pattern of 5-fluoro-2-iodo-4-methylaniline presents two halogen atoms with markedly different reactivities in palladium-catalyzed cross-coupling reactions: an ortho-iodine that undergoes facile oxidative addition, and a meta-fluorine that is essentially inert under standard Suzuki-Miyaura or Buchwald-Hartwig conditions . This orthogonal reactivity profile is not present in symmetric analogs or in regioisomers such as 5-fluoro-4-iodo-2-methylaniline (CAS 307306-08-7), where the iodine and fluorine positions are exchanged, altering the vector and electronic environment of the cross-coupling site . The iodine atom serves as the primary coupling handle for installing aryl, heteroaryl, or amine substituents, while the fluorine atom remains intact to modulate downstream physicochemical properties or to participate in halogen bonding interactions with biological targets. This orthogonal reactivity has been extensively exploited in the synthesis of MEK kinase inhibitors, where 2-fluoro-4-iodoaniline derivatives are employed as recognition motifs for the hydrophobic allosteric pocket, with the fluorine and iodine substituents contributing to distinct binding interactions [1]. The presence of the 4-methyl group further differentiates this scaffold by providing additional steric bulk and lipophilicity that may enhance selectivity or metabolic stability relative to unsubstituted 2-fluoro-4-iodoaniline.

Cross-Coupling Chemoselectivity Suzuki-Miyaura Buchwald-Hartwig

Mass Spectrometric Signature

5-Fluoro-2-iodo-4-methylaniline possesses an exact mass of 250.96072 Da and a monoisotopic mass of 250.96072 Da [1]. This is approximately 17.99 Da heavier than the non-fluorinated analog 2-iodo-4-methylaniline, which has an average mass of 233.050 Da and a monoisotopic mass of 232.970139 Da [2]. The molecular weight differential (ΔMW ≈ 18 Da) arises directly from the replacement of a hydrogen atom with a fluorine atom at the 5-position. In addition to the mass difference, the presence of both fluorine and iodine creates a distinctive isotopic signature: the iodine atom contributes a characteristic M+2 peak pattern, while the fluorine atom provides a unique elemental composition filter. This combination enhances the compound's traceability in complex biological matrices using high-resolution mass spectrometry (HRMS), facilitating metabolite identification, pharmacokinetic studies, and forensic analysis in drug development programs. For procurement decisions, this isotopic fingerprinting capability is particularly valuable when the compound is intended as an intermediate for radiolabeling or stable isotope-labeled internal standard synthesis.

Mass Spectrometry Metabolite Identification Isotopic Pattern Bioanalysis

5-Fluoro-2-iodo-4-methylaniline: Application Scenarios


Balanced Lipophilicity for Lead Optimization

Procure 5-fluoro-2-iodo-4-methylaniline when the synthetic strategy demands a heavy halogen cross-coupling handle (iodine) while simultaneously requiring reduced LogP relative to non-fluorinated analogs. The XLogP3-AA value of 2.4, which is approximately 0.36–0.39 units lower than 2-iodo-4-methylaniline , offers medicinal chemists an opportunity to improve aqueous solubility and modulate ADME properties without sacrificing the reactivity of the ortho-iodine for Suzuki-Miyaura or Buchwald-Hartwig couplings. This balance is critical in lead optimization campaigns where compound lipophilicity is a key determinant of in vivo pharmacokinetics and off-target toxicity. Furthermore, the compound's structural similarity to the 2-fluoro-4-iodoaniline scaffold, which has been validated in MEK inhibitor programs with single-digit nanomolar IC50 values (2 nM against BRAF, 6 nM against MEK1) , positions it as a valuable alternative core for kinase inhibitor library synthesis when a 4-methyl substitution is desired for additional steric or electronic tuning.

Sequential Functionalization via Orthogonal Halogens

Select 5-fluoro-2-iodo-4-methylaniline as a versatile building block when the synthetic route requires orthogonal halogen handles for sequential derivatization. The ortho-iodine undergoes rapid oxidative addition in palladium-catalyzed cross-coupling reactions, enabling selective installation of aryl, heteroaryl, or amine groups at the C2 position, while the meta-fluorine remains intact and inert under these conditions . This orthogonality, which is not available in symmetric analogs or in regioisomers such as 5-fluoro-4-iodo-2-methylaniline (where the iodine is positioned at C4), allows for the programmed assembly of complex molecular architectures. The intact fluorine atom can subsequently serve as a modulator of physicochemical properties, a halogen bonding donor for target engagement, or a metabolic blocking group. This scenario is particularly relevant for the synthesis of kinase inhibitor libraries, where the fluorine and iodine substituents have been shown to participate in distinct nonbonding interactions within the allosteric binding pocket, increasing the probability of halogen-halogen interactions and modulating hydrogen bond formation .

Isotopic Fingerprinting for DMPK Studies

Utilize 5-fluoro-2-iodo-4-methylaniline as an intermediate for compounds destined for detailed drug metabolism and pharmacokinetic (DMPK) investigations. The exact mass of 250.96072 Da, which is approximately 17.99 Da heavier than the non-fluorinated analog 2-iodo-4-methylaniline , combined with the characteristic isotopic pattern from the iodine atom (M+2 peak), provides a unique mass spectrometric signature. This distinct isotopic envelope enables unambiguous tracking of the parent compound and its metabolites in complex biological matrices using high-resolution mass spectrometry (HRMS), even in the presence of isobaric interferences. This scenario is particularly valuable when the compound is intended for use in radiolabeling studies, stable isotope-labeled internal standard synthesis, or forensic analysis where precise identification of metabolites is required. The reduced amine basicity (pKa = 1.95) compared to non-fluorinated analogs also influences the ionization state of derived metabolites, further differentiating their chromatographic and mass spectrometric behavior.

Amine Functionalization Management

Specify 5-fluoro-2-iodo-4-methylaniline for synthetic routes involving amide bond formation, reductive amination, or other amine functionalization steps where the nucleophilicity and basicity of the aniline nitrogen are critical parameters. The predicted pKa of 1.95, which is substantially lower than the pKa of 2-iodo-4-methylaniline (2.97–4.07) , indicates that the amine is significantly less basic and less nucleophilic due to the strong electron-withdrawing inductive effect of the meta-fluorine substituent. This altered reactivity profile may necessitate adjusted reaction conditions (e.g., stronger bases, longer reaction times, or alternative coupling reagents) compared to standard anilines. Conversely, the reduced basicity may be advantageous in preventing undesired side reactions, such as N-alkylation during deprotonation steps or acid-catalyzed decomposition. The crystalline nature of the compound and its refrigerated storage requirement (2–8 °C) should also be factored into process-scale planning and inventory management. This scenario is directly informed by the quantitative pKa differential established in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2-iodo-4-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.